molecular formula C9H13N3O2 B13181056 5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide

5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide

Cat. No.: B13181056
M. Wt: 195.22 g/mol
InChI Key: OAETVTKPOLQXFI-UHFFFAOYSA-N
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Description

5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide is a synthetic organic compound with the molecular formula C9H13N3O2. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-acetyl-N,N,2-trimethyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C9H13N3O2/c1-5(13)7-8(9(14)12(3)4)11-6(2)10-7/h1-4H3,(H,10,11)

InChI Key

OAETVTKPOLQXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)C(=O)N(C)C)C(=O)C

Origin of Product

United States

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